Sodium paeonol sulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-acetyl-4-hydroxy-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S.Na/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11;/h3-4,11H,1-2H3,(H,12,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJLCRMQHXPLP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of Paeonol and Its Sulfonate
Extraction and Isolation Methodologies for Paeonol (B1678282) Precursors
Paeonol (2'-hydroxy-4'-methoxyacetophenone) is principally isolated from the root bark of Paeonia suffruticosa Andrews, a traditional Chinese medicine known as Moutan Cortex. semanticscholar.org Various methods have been developed to extract paeonol, including steam distillation, alcohol extraction, and supercritical CO2 fluid extraction. semanticscholar.orgchemicalbook.com However, due to the relatively low content of paeonol in the plant and the challenges in separation and purification, researchers have focused on optimizing extraction techniques to improve yield and purity. chemicalbook.com
A highly efficient method is ultrasound-assisted extraction (UAE). mdpi.com This technique utilizes ultrasonic waves to facilitate the release of paeonol from the plant matrix. Studies have optimized several parameters of the UAE process to maximize the extraction yield. mdpi.comnih.gov The optimal conditions determined through response surface methodology (RSM) include the liquid-to-material ratio, ethanol (B145695) concentration, ultrasonic time, temperature, and power. mdpi.com Under optimized conditions, the yield of paeonol can reach up to 14.01 mg/g. mdpi.comnih.gov Following extraction, the crude extract is often purified using macroporous resins. Among various types tested, HPD-300 macroporous resin has demonstrated excellent adsorption and desorption capabilities, significantly increasing the paeonol content from 6.93% in the crude extract to 41.40% in the purified product. mdpi.comnih.govresearchgate.net
| Parameter | Optimal Value |
|---|---|
| Liquid-to-Material Ratio | 21:1 mL/g |
| Ethanol Concentration | 62% |
| Ultrasonic Time | 31 min |
| Ultrasonic Temperature | 36 °C |
| Ultrasonic Power | 420 W |
| Resulting Paeonol Yield | 14.01 mg/g |
Another advanced method involves microwave irradiation with an ionic liquid solution, which allows for the simultaneous distillation of paeonol and extraction of another compound, paeoniflorin. researchgate.net This method yielded 10.52 ± 0.36 mg/g of paeonol with an initial purity of 84.95%, which could be increased to over 99% after simple recrystallization. researchgate.net
Chemical Sulfonation Processes for Sodium Paeonol Sulfonate Synthesis
The poor water solubility of paeonol limits some of its applications. nih.gov To overcome this, this compound is synthesized through a sulfonation reaction, which significantly improves its water solubility. chemicalbook.com This process led to the development of injectable forms of the compound. chemicalbook.com
The sulfonation of paeonol is an electrophilic aromatic substitution reaction. youtube.comnumberanalytics.com In this process, a sulfonic acid group (-SO3H) is introduced onto the aromatic ring of the phenol (B47542). youtube.com The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). numberanalytics.comresearchgate.net The electrophile in this reaction is sulfur trioxide (SO₃), which may be generated from the sulfuric acid itself. slideshare.net
The general mechanism involves three main steps:
Formation of the Electrophile : Sulfur trioxide is generated and acts as the electrophile. numberanalytics.comslideshare.net
Electrophilic Attack : The electron-rich aromatic ring of paeonol attacks the sulfur trioxide, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion. youtube.comresearchgate.net
Proton Transfer : A base (such as HSO₄⁻) removes a proton from the sigma complex to restore the aromaticity of the ring, resulting in the formation of paeonol sulfonic acid. youtube.comresearchgate.net
The reaction conditions, particularly temperature, can influence the position of the sulfonation. For phenols, sulfonation at lower temperatures (room temperature) tends to favor the formation of the ortho-isomer, while higher temperatures (around 100°C) favor the para-isomer. youtube.com The final product, paeonol sulfonic acid, is then neutralized with a sodium base, such as sodium hydroxide, to produce this compound.
Optimizing the synthesis of this compound involves controlling reaction parameters to maximize yield and purity while minimizing byproducts. beilstein-journals.orgnih.gov Key factors include the concentration of the sulfonating agent, reaction temperature, and reaction time. numberanalytics.com Using fuming sulfuric acid can increase the reaction rate but may also lead to side reactions if not carefully controlled. researchgate.net
Purification of the final product is crucial. After the reaction, the product is typically precipitated, filtered, and washed to remove unreacted starting materials and byproducts. Techniques such as recrystallization are employed to achieve high purity. researchgate.net High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity of the synthesized this compound. researchgate.net The successful synthesis results in a stable crystalline hydrate (B1144303) form of this compound with high storage stability. wipo.int
Synthesis of Novel Paeonol-Based Derivatives for Research
To explore new potential applications, researchers have synthesized various novel derivatives by chemically modifying the paeonol structure.
Novel aminothiazole-paeonol derivatives have been synthesized by conjugating various phenylsulfonyl side-chains to paeonol. mdpi.com The synthetic route involves a multi-step process. nih.gov
First, the 2-aminothiazole (B372263) scaffold is created by reacting paeonol with thiourea (B124793) and iodine in ethanol under reflux conditions. mdpi.comsemanticscholar.org This condensation-cyclization reaction yields the aminothiazole-paeonol intermediate. mdpi.com In the next step, this intermediate is treated with various substituted phenylsulfonyl chlorides in the presence of a base like potassium carbonate to produce the final aminothiazole-paeonol derivatives. mdpi.com The structures of all synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. mdpi.comnih.gov
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Paeonol, Thiourea, Iodine | Ethanol, Reflux | Aminothiazole-paeonol intermediate |
| 2 | Aminothiazole-paeonol, Substituted Phenylsulfonyl Chloride, Potassium Carbonate | Anhydrous THF, 25 °C | Final Aminothiazole-Paeonol Conjugate |
A novel paeonol-ozagrel conjugate (POC) has been designed and synthesized as a mutual prodrug. frontiersin.orgnih.gov Ozagrel (B471) is another pharmacologically active agent, and conjugating it with paeonol aims to improve therapeutic efficiency. nih.govgoogle.com
The synthesis of POC is a multi-step process. frontiersin.org First, ozagrel is chlorinated using thionyl chloride in dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF). nih.govfrontiersin.org The reaction mixture is heated to reflux to produce chlorinated ozagrel. frontiersin.org In a separate step, paeonol is prepared to be conjugated. Finally, the chlorinated ozagrel is conjugated to paeonol, often in an ice bath, to form the paeonol-ozagrel conjugate. frontiersin.org The successful synthesis and structure of the resulting conjugate, with the molecular formula C₂₂H₂₀N₂O₄, are confirmed by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy. frontiersin.org
Ether and Triazole Derivatives
The synthesis of ether and triazole derivatives of paeonol represents a prominent strategy in its derivatization. These modifications often lead to compounds with altered physicochemical properties and biological activities.
Ether Derivatives:
Paeonol ether derivatives are commonly synthesized via nucleophilic substitution reactions. scielo.brscielo.br In a typical procedure, paeonol is treated with a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) to deprotonate the phenolic hydroxyl group. scielo.brscielo.br The resulting phenoxide ion then acts as a nucleophile, reacting with an appropriate organic halide to form the corresponding ether. scielo.brscielo.br This method has been successfully employed to create a variety of paeonol ether analogues, including those with alkynyl side chains. scielo.br For instance, the synthesis of four ether derivatives of paeonol has been reported using a previously established methodology. nih.gov The structures of these compounds are often confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). scielo.br
Triazole Derivatives:
The introduction of a 1,2,3-triazole moiety to the paeonol scaffold is another widely explored derivatization pathway. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient method for synthesizing these derivatives. scielo.brscielo.br This reaction involves the cycloaddition of a terminal alkyne with an organic azide (B81097), catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole. scielo.br This approach has been used to synthesize a series of novel paeonol 1,2,3-triazole derivatives with yields ranging from 21.3% to 98.5%. scielo.brresearchgate.net
In some synthetic routes, paeonol is first modified to introduce either an azide or an alkyne group, which then participates in the CuAAC reaction. For example, paeonol derivatives linked to 1,4-benzoxazinone and 1,2,3-triazole moieties have been synthesized. researchgate.net Furthermore, hybrid tryptamine-triazole compounds derived from paeonol have also been prepared. scielo.br Fifteen 4-substituted benzyl-2-triazole-linked-tryptamine-paeonol derivatives were synthesized and evaluated for their potential biological activities. nih.gov The combination of the paeonol core with a sulfone side chain conjugated to the phenol group has also been explored to generate new series of derivatives. walshmedicalmedia.commdpi.com
Table 1: Synthesis of Paeonol Ether and Triazole Derivatives
| Derivative Type | Synthetic Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Ether Derivatives | Nucleophilic Substitution | Paeonol, K₂CO₃, Organic Halide, DMF | Not specified | scielo.br |
| 1,2,3-Triazole Derivatives | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Paeonol-alkyne/azide, Organic azide/alkyne, Cu(I) catalyst | 21.3 - 98.5 | scielo.brresearchgate.net |
| Triazole-linked Tryptamine Derivatives | Multi-step synthesis involving triazole formation | Not specified | Not specified | nih.gov |
| Aminothiazole-Paeonol Derivatives | Condensation-cyclization followed by reaction with phenylsulfonyl chloride | Paeonol, Thiourea, Iodine, Phenylsulfonyl chloride | Not specified | mdpi.com |
Other Structural Modifications and Synthetic Challenges
Beyond ether and triazole formations, other structural modifications of paeonol have been investigated to expand its chemical diversity and biological applications. These include the synthesis of hydrazone and urea (B33335) derivatives.
Hydrazone Derivatives:
Paeonol hydrazone derivatives have been synthesized, and their biological activities have been evaluated. researchgate.netresearchgate.net The synthesis typically involves the condensation of a paeonol-derived intermediate with a substituted hydrazine. For instance, a series of 3/5(3,5)-(di)nitro/chloropaeonol carbonyl hydrazone derivatives were prepared. researchgate.net
Urea Derivatives:
The introduction of a urea linker at the 5-position of the paeonol ring has been explored to generate novel derivatives. tandfonline.comnih.gov This modification can be challenging due to the generally lower reactivity of this position. tandfonline.com The synthesis involves introducing a urea moiety at the ortho-position of the methoxy (B1213986) group. tandfonline.comnih.gov One such derivative, 1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-(3-(trifluoromethyl) phenyl) urea, has been successfully synthesized. frontiersin.org
Synthetic Challenges:
The chemical modification of paeonol is not without its challenges. A primary obstacle is the poor water solubility of paeonol, which can limit its applications in aqueous-based formulations. frontiersin.orgchemicalbook.com To address this, paeonol has been sulfonated to produce this compound, a more water-soluble derivative. chemicalbook.comresearchgate.net The synthesis of this compound can be achieved by treating paeonol with concentrated sulfuric acid and oleum. researchgate.net
Another challenge is the stability of paeonol, which is susceptible to oxidation due to its phenolic hydroxyl group. frontiersin.org This necessitates careful handling and storage conditions to prevent degradation. frontiersin.org Furthermore, selective modification of specific positions on the paeonol scaffold, such as the 5-position, can be difficult to achieve and may require multi-step synthetic routes. tandfonline.com
Table 2: Other Paeonol Derivatives and Synthetic Challenges
| Modification/Challenge | Description | Approach/Solution | Reference |
|---|---|---|---|
| Hydrazone Derivatives | Synthesis of paeonol carbonyl hydrazone derivatives. | Condensation reaction with substituted hydrazines. | researchgate.netresearchgate.net |
| Urea Derivatives | Introduction of a urea linker at the 5-position of paeonol. | Multi-step synthesis targeting the ortho-position of the methoxy group. | tandfonline.comnih.gov |
| Poor Water Solubility | Paeonol has low solubility in water. | Sulfonation to form this compound. | chemicalbook.comresearchgate.net |
| Chemical Stability | Paeonol is prone to oxidation. | Proper storage under dry and sealed conditions. | frontiersin.org |
| Site-Selective Modification | Difficulty in modifying specific positions like the 5-position. | Development of specific synthetic strategies. | tandfonline.com |
Advanced Analytical and Structural Characterization Methodologies for Research Purity and Identity
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectroscopy)
Spectroscopic methods are fundamental in confirming the molecular structure of sodium paeonol (B1678282) sulfonate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for sodium paeonol sulfonate is not extensively detailed in the provided search results, the structural characterization of its parent compound, paeonol, and its derivatives is well-documented. For instance, 1H NMR and 13C NMR are routinely used to confirm the structure of paeonol derivatives. scielo.brnih.gov These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the verification of the core paeonol structure and the position of the sulfonate group. The synthesis of paeonol-ozagrel conjugate, for example, was confirmed using 1H-NMR and 13C-NMR. nih.govfrontiersin.org Similarly, various aminothiazole-paeonol derivatives were characterized using 1H-NMR and 13C-NMR. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule. scielo.br For example, the molecular weight of a paeonol-ozagrel conjugate was affirmed through mass spectra studies. nih.govfrontiersin.org LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) is a particularly powerful technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This method has been used to identify paeonol and its metabolites, including sulfated forms, in biological samples. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC-MS)
Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of this compound and its parent compound, paeonol. researchgate.netnih.gov The method's robustness allows for the separation of the target compound from impurities and related substances. Various studies have developed and validated HPLC methods for the quantification of paeonol in different samples, including plasma and pharmaceutical formulations. nih.govmagtech.com.cnnih.gov A typical HPLC setup for paeonol analysis might involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. nih.govnih.gov The purity of paeonol derivatives is often checked by HPLC, with purities greater than 95.0% being a common standard. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity for the analysis of this compound. This technique is particularly useful for identifying and quantifying the compound in complex mixtures, such as biological fluids. nih.govnih.gov For instance, an LC/ESI-MS method was developed for the quantification of paeonol in rat plasma, demonstrating good linearity and precision. nih.gov UPLC-ESI-Q/TOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) has been utilized for the systematic characterization of paeonol metabolites, including sulfated conjugates. nih.gov
Table 1: HPLC Methods for Paeonol and Related Compounds
| Compound | Column | Mobile Phase | Detection | Linear Range | Reference |
|---|---|---|---|---|---|
| Paeonol | Diamonsil-C18 | Methanol-water (60:40) | Not Specified | 0.204-20.4 mg/L | nih.gov |
| Paeonol | XB-C18 | Tetrahydrofuran-methanol-water-phosphoric acid (6:60:34:0.1, v/v) | Not Specified | 10-500 ng/mL | magtech.com.cn |
| Paeonol Derivatives | CNW Athena C18 (120 Å, 4.6 mm × 250 mm, 5 μm) | 20% DI water in acetonitrile | UV at 254 nm | Not Specified | rsc.org |
| Paeonol | HyPURITY C18 (250 mm × 4.6 mm, 5 µm) | Methanol and water 80:20 (v/v) | 254 nm | Not Specified | nih.gov |
Advanced Characterization of Formulated this compound
The characterization of this compound within a final formulated product, such as an injection, requires specific analytical approaches to ensure the correct concentration and stability of the active pharmaceutical ingredient.
Formulations of this compound are typically sterile aqueous solutions. echemi.com The content of this compound in such formulations is a critical quality attribute and is often specified to be within a certain range of the labeled amount, for example, 90.0% to 110.0%. echemi.com Analytical methods, such as HPLC, would be employed to verify the concentration of this compound in the final product.
Furthermore, the characterization of formulated products extends to assessing physical properties and the presence of any impurities or degradation products that may have formed during manufacturing or storage. For instance, gastro-retention tablets of paeonol have been developed and characterized for their drug release profiles using simulated gastric fluid. jst.go.jp While specific details on the advanced characterization of formulated this compound are limited in the provided results, the principles of pharmaceutical analysis for formulated products would apply. This includes stability-indicating assays to ensure the product maintains its quality over its shelf life.
Pharmacological Mechanisms of Action: Preclinical Investigations
Cellular and Molecular Targets
Sodium paeonol (B1678282) sulfonate exerts its effects by interacting with a variety of cellular and molecular targets involved in the inflammatory response. Its mechanism of action is multifactorial, involving the regulation of key signaling pathways that govern the expression of inflammatory mediators.
The anti-inflammatory activity of sodium paeonol sulfonate is largely attributed to its ability to modulate several interconnected signaling pathways crucial for the initiation and propagation of inflammation.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, and its inhibition is a key aspect of this compound's mechanism of action. nih.govspandidos-publications.com Preclinical studies have consistently shown that the compound can suppress the activation of this pathway. nih.gov It has been observed to inhibit the phosphorylation of IκBα and the NF-κB p65 subunit, which are critical steps for NF-κB activation. nih.govresearchgate.net By preventing the phosphorylation and subsequent degradation of IκBα, the compound ensures that NF-κB p65 is retained in the cytoplasm, thereby blocking its translocation to the nucleus. nih.govnih.gov This sequestration prevents NF-κB from binding to DNA and initiating the transcription of a wide array of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Furthermore, research indicates that the compound can decrease the DNA-binding activity of p65 directly. nih.govspandidos-publications.com This comprehensive inhibition of the NF-κB pathway is a central element of its anti-inflammatory effects observed in various preclinical models. spandidos-publications.comfrontiersin.org
Table 1: Effects of this compound on NF-κB Pathway Components
| Component | Observed Effect | Model System | Reference |
|---|---|---|---|
| p-IκBα | Decreased expression | LPS-induced RAW264.7 cells | nih.gov |
| p-p65 | Decreased expression | LPS-induced RAW264.7 cells | nih.gov |
| NF-κB p65 (nuclear) | Decreased translocation | Various preclinical models | nih.govnih.gov |
| NF-κB DNA Binding | Curtailed activity | In vitro studies | nih.govspandidos-publications.com |
| Pro-inflammatory Genes (iNOS, COX-2) | Decreased expression | IL-1β-induced chondrocytes | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. nih.gov this compound has been shown to regulate these pathways, contributing to its broad anti-inflammatory profile. nih.govspandidos-publications.com Studies have demonstrated that the compound can curtail the phosphorylation levels of JNK, ERK, and p38 in response to inflammatory stimuli. nih.govspandidos-publications.com By inhibiting the activation of these key kinases, it effectively dampens the downstream signaling cascades that lead to the production of inflammatory mediators. nih.govspandidos-publications.com This regulatory action on the MAPK pathways indicates that the compound can interfere with inflammation at a level upstream of gene transcription, adding another layer to its mechanistic profile. spandidos-publications.com
Table 2: Regulation of MAPK Pathway by this compound
| Kinase | Observed Effect on Phosphorylation | Model System | Reference |
|---|---|---|---|
| p-ERK | Decreased | In vitro studies | nih.govspandidos-publications.com |
| p-JNK | Decreased | In vitro studies | nih.govspandidos-publications.com |
| p-p38 | Decreased | LPS/INF-γ-treated BV-2 cells | nih.govspandidos-publications.com |
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. researchgate.net Preclinical evidence suggests that this compound can effectively suppress the activation of the NLRP3 inflammasome. nih.govspandidos-publications.com The compound has been found to inhibit the expression of key components of the inflammasome, including NLRP3 itself, the adaptor protein ASC, and caspase-1. frontiersin.orgfrontiersin.org This inhibition prevents the assembly of the inflammasome complex and the subsequent cleavage of pro-caspase-1 into its active form. frontiersin.org As a result, the maturation and secretion of IL-1β are significantly reduced, which is a key outcome of the compound's anti-inflammatory action. nih.govspandidos-publications.com This mechanism is particularly relevant in conditions where NLRP3-driven inflammation is a major pathological driver. researchgate.net
Table 3: Impact of this compound on NLRP3 Inflammasome Components
| Component | Observed Effect | Model System | Reference |
|---|---|---|---|
| NLRP3 | Decreased expression | M. tb-infected THP-1 cells, HFD-induced ApoE-/- mice | frontiersin.orgfrontiersin.org |
| ASC | Decreased expression | HFD-induced ApoE-/- mice | frontiersin.org |
| Active Caspase-1 | Decreased expression / activity | M. tb-infected THP-1 cells, SCI rat model | researchgate.netfrontiersin.org |
| IL-1β | Decreased expression / secretion | Various preclinical models | nih.govspandidos-publications.comfrontiersin.org |
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a powerful inflammatory response through its adaptor protein, Myeloid differentiation primary response 88 (MyD88). mdpi.com this compound has been shown to interfere with this critical innate immune signaling pathway. nih.govspandidos-publications.com Research demonstrates that the compound can suppress the expression of both TLR4 and MyD88 in models of inflammation. mdpi.comekb.egnih.gov By downregulating these upstream components, it effectively blocks the initiation of the signaling cascade that leads to the activation of downstream pathways, most notably the NF-κB pathway. mdpi.comekb.eg This interference with the TLR4/MyD88 axis represents a significant mechanism by which this compound can prevent the inflammatory response to bacterial endotoxins and other TLR4 ligands. spandidos-publications.com
Table 4: Interference of this compound with the TLR4/MyD88 Pathway
| Component | Observed Effect | Model System | Reference |
|---|---|---|---|
| TLR4 | Decreased expression | Hepatic Ischemia/Reperfusion in rats | mdpi.comekb.egnih.gov |
| MyD88 | Decreased expression | Hepatic Ischemia/Reperfusion in rats | mdpi.comekb.egnih.gov |
| Downstream NF-κB Activation | Inhibited | Hepatic Ischemia/Reperfusion in rats | mdpi.comekb.eg |
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating inflammation. nih.gov Unlike the direct inhibitory effects on other pathways, this compound appears to activate PPAR-γ. nih.govresearchgate.net Studies have shown that treatment with the compound leads to an upregulation of PPAR-γ expression. nih.govekb.eg The activation of PPAR-γ is known to exert anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors like NF-κB. nih.gov It has been proposed that by activating PPAR-γ, this compound can inhibit the nuclear translocation of the NF-κB p65 subunit, thus preventing the transcription of pro-inflammatory target genes. nih.gov This activation of a key anti-inflammatory regulator provides another dimension to the compound's mechanism, suggesting it not only blocks pro-inflammatory signals but also enhances the body's own anti-inflammatory responses.
Table 5: this compound and PPAR-γ Activation
| Component | Observed Effect | Model System | Reference |
|---|---|---|---|
| PPAR-γ | Increased expression (mRNA and protein) | DSS-induced colitis in mice, LPS-induced RAW264.7 cells | nih.govekb.eg |
| NF-κB p65 Translocation | Inhibited (via PPAR-γ) | In vitro studies | nih.gov |
Antioxidative Stress Mechanisms
Preclinical studies have elucidated the antioxidative stress mechanisms of paeonol, demonstrating its capacity to mitigate cellular damage induced by oxidative imbalances. These mechanisms primarily involve the direct scavenging of reactive oxygen species (ROS) and the enhancement of the body's endogenous antioxidant defense systems.
Reactive Oxygen Species (ROS) Scavenging and Production Inhibition
Paeonol has been shown to directly counter oxidative stress by reducing the production of ROS. In models using human umbilical vein endothelial cells (HUVECs) exposed to high glucose and palmitic acid, paeonol treatment effectively suppressed ROS levels. nih.gov This protective effect is not limited to endothelial cells. In THP-1 macrophages stimulated by advanced oxidation protein products (AOPPs), paeonol also significantly decreased ROS production. nih.gov Further research indicates that paeonol exerts cellular protection by reducing ROS production, which contributes to its neuroprotective effects. nih.gov This inhibition of ROS generation is a key component of its anti-inflammatory and cytoprotective activities. nih.gov
Upregulation of Endogenous Antioxidant Enzymes (e.g., SOD)
Beyond direct ROS inhibition, paeonol reinforces the cellular antioxidant defense network by upregulating endogenous antioxidant enzymes. A primary example is its effect on superoxide (B77818) dismutase (SOD), a critical enzyme that neutralizes toxic free radicals. nih.gov In studies involving HUVECs under diabetic conditions, paeonol treatment led to an increase in SOD activity. nih.gov Similarly, in a model of lipopolysaccharide-induced injury in hepatocytes, pretreatment with paeonol markedly increased SOD activity, highlighting its antioxidant capabilities. nih.gov This enhancement of SOD activity is a crucial mechanism through which paeonol protects cells from oxidative damage. nih.gov
Apoptosis and Cell Cycle Modulation in Cellular Models
Paeonol has demonstrated significant effects on the regulation of apoptosis and the cell cycle in various cellular models, particularly in the context of cancer research. It can induce programmed cell death and halt the proliferation of abnormal cells by intervening in key molecular pathways.
Induction of Apoptosis Pathways (e.g., Bcl-2/Bax ratio, Caspase-3 upregulation)
A consistent finding in preclinical research is paeonol's ability to induce apoptosis by modulating the expression of key regulatory proteins. It has been shown to decrease the ratio of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) to the pro-apoptotic protein Bax. biomolther.orgnih.govnih.govnih.govnih.gov A lower Bcl-2/Bax ratio is a hallmark of the mitochondrial pathway of apoptosis. nih.govnih.gov This altered ratio has been observed in numerous cancer cell lines, including colorectal, breast, renal, and gastric cancer cells, as well as in non-cancerous cells like high glucose-induced mouse cardiac microvascular endothelial cells. biomolther.orgnih.govnih.govnih.gov
Furthermore, paeonol treatment consistently leads to the upregulation and activation of caspases, which are the executioner enzymes of apoptosis. biomolther.orgnih.gov Specifically, increased expression and activity of Caspase-3, a key effector caspase, have been widely reported across various studies. biomolther.orgnih.govnih.govspandidos-publications.comnih.govkoreascience.kr The activation of other caspases, such as Caspase-8 and Caspase-9, has also been documented, indicating that paeonol can trigger multiple apoptotic signaling cascades. biomolther.orgnih.govspandidos-publications.comkoreascience.kr
| Cell Line/Model | Effect on Bcl-2/Bax Ratio | Effect on Caspase-3 | Reference |
|---|---|---|---|
| EMT6 Breast Carcinoma | Decreased | Upregulated/Activated | biomolther.orgkoreascience.kr |
| Colorectal Cancer (CRC) Cells | Decreased | Activated | nih.govnih.govnih.gov |
| Renal Cell Carcinoma | Reduced | - | nih.govspandidos-publications.com |
| Bladder Cancer | Decreased | Upregulated | nih.govspandidos-publications.com |
| Human Prostate Cancer | Decreased (Bcl-2 down, Bax up) | Upregulated | nih.govspandidos-publications.com |
| Non-Small Cell Lung Cancer (NSCLC) | Decreased (Bcl-2 down) | Upregulated (cleaved-caspase 3) | nih.gov |
| Mouse Cardiac Microvascular Endothelial Cells (MCMECs) | Decreased (Bcl-2 down, Bax up) | Upregulated | nih.gov |
Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)
Paeonol exerts antiproliferative effects by inducing cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov This halt in the cell cycle prevents cells from progressing to the S phase (DNA synthesis), thereby inhibiting their division and proliferation. nih.gov In studies on HCT116 colorectal cancer cells, paeonol treatment led to a significant, dose-dependent accumulation of cells in the G0/G1 phase. nih.gov For instance, after 48 hours of incubation, the proportion of cells in the G0/G1 phase increased from 38.68% in the control group to 79.78% in the group treated with 80 µg/ml paeonol. nih.gov
This cell cycle arrest is mediated by the downregulation of key regulatory proteins such as cyclin-dependent kinase 4 (CDK4) and Cyclin D1. nih.govnih.gov The formation of the Cyclin D1-CDK4 complex is crucial for the transition from the G1 to the S phase. nih.gov By downregulating these proteins, paeonol effectively blocks this transition. nih.gov Concurrently, paeonol has been observed to upregulate p21Cip1, a cyclin-dependent kinase inhibitor that further contributes to the G0/G1 arrest. nih.govnih.gov
| Paeonol Concentration (µg/ml) | Percentage of HCT116 Cells in G0/G1 Phase (%) | Reference |
|---|---|---|
| 0 (Control) | 38.68 ± 1.96 | nih.gov |
| 20 | 53.42 ± 2.14 | nih.gov |
| 40 | 67.37 ± 2.43 | nih.gov |
| 80 | 79.78 ± 2.86 | nih.gov |
Regulation of Cell Proliferation, Migration, and Invasion
Preclinical investigations have established that paeonol can effectively inhibit key processes involved in cancer progression, including cell proliferation, migration, and invasion. nih.govspandidos-publications.comfrontiersin.orgdovepress.com Its mechanisms involve interfering with critical signaling pathways and downregulating proteins that facilitate metastasis. frontiersin.orgnih.gov
Paeonol has been shown to suppress the proliferation of a wide range of cancer cells, such as non-small-cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and pancreatic cancer cells. frontiersin.orgdovepress.comnih.gov It also inhibits the proliferation of non-cancerous cells like vascular smooth muscle cells (VSMCs), which is relevant in the context of atherosclerosis. nih.gov In A549 NSCLC cells, paeonol inhibited proliferation in a concentration-dependent manner. frontiersin.org Similarly, in pancreatic cancer cell lines (Panc-1 and Capan-1), paeonol suppressed cell growth and colony formation. nih.gov
The ability of tumor cells to migrate and invade surrounding tissues is fundamental to metastasis. Paeonol has demonstrated a potent ability to inhibit these processes. frontiersin.orgdovepress.comnih.gov In pancreatic cancer cells, paeonol treatment significantly reduced cell migration in scratch-wound assays and lowered the invasive rate in Transwell assays at non-cytotoxic concentrations. nih.govnih.govsemanticscholar.org This anti-metastatic effect is often linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade. frontiersin.orgdovepress.com Paeonol has also been found to inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, by upregulating E-cadherin and downregulating N-cadherin. frontiersin.orgnih.gov
| Cell Type | Observed Effect | Key Molecular Changes | Reference |
|---|---|---|---|
| Non-Small-Cell Lung Cancer (A549) | Inhibited proliferation, migration, and invasion | Downregulation of N-cadherin, MMP-2, MMP-9; Disruption of STAT3/NF-κB signaling | nih.govfrontiersin.org |
| Hepatocellular Carcinoma (Hep3B, Huh-7) | Inhibited proliferation, migration, and invasion | Downregulation of MMP-2, MMP-9; Regulation of miR-21-5p/KLF6 axis | dovepress.com |
| Pancreatic Cancer (Panc-1, Capan-1) | Inhibited proliferation, migration, and invasion | Inhibition of TGF-β1/Smad signaling and EMT | nih.govnih.govsemanticscholar.org |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibited proliferation | Inhibition of Ras-Raf-ERK1/2 signaling pathway | nih.gov |
| Benign Prostatic Hyperplasia (BPH) Model | Suppressed proliferation | Downregulation of Akt1 and NF-κB signaling | mdpi.com |
Angiogenesis Inhibition
Preclinical studies have indicated that paeonol, the primary active component of this compound, possesses anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Research has shown that paeonol can interfere with this process through various mechanisms.
In one line of investigation, paeonol was found to inhibit the migration and angiogenesis of human umbilical vein endothelial cells (HUVECs) that were stimulated with basic fibroblast growth factor (bFGF). frontiersin.org This inhibitory effect was associated with the downregulation of Akt phosphorylation. frontiersin.org Furthermore, paeonol demonstrated the ability to decrease the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in human fibrosarcoma cells, which are crucial enzymes involved in the degradation of the extracellular matrix, a necessary step for cell invasion and migration. frontiersin.org A derivative of paeonol, paeonol oxime (PO), also exhibited anti-angiogenic effects and was noted to be more lethal to tumor cells than to normal cells. frontiersin.orgharvard.edu These findings suggest that paeonol can target tumor angiogenesis by regulating the PI3K/AKT signaling pathway and the activity of MMPs. frontiersin.org
| Research Finding | Model System | Associated Pathway/Mechanism |
| Inhibition of cell migration and angiogenesis | bFGF-treated Human Umbilical Vein Endothelial Cells (HUVECs) | Downregulation of Akt phosphorylation |
| Decreased protein expression | HT1080 human fibrosarcoma cells | Reduction of Matrix Metalloproteinase-2 (MMP-2) and -9 (MMP-9) |
| Inhibition of neovascularization | In vivo models | Disruption of new blood vessel formation |
| Reduced cancer cell viability | HT-1080 fibrosarcoma cells | Decrease in phosphorylated AKT and VEGF expression |
Autophagy Modulation
Autophagy is a cellular process of self-degradation that is essential for balancing energy sources during developmental and environmental stress. Paeonol has been shown to modulate this pathway, often in a context-dependent manner, leading to cytoprotective or cell death-promoting outcomes.
In the context of glucocorticoid-induced osteoporosis, paeonol was found to protect osteocytes from dexamethasone-induced apoptosis by stimulating protective autophagy. nih.gov This effect was linked to the regulation of the PI3K-AKT-mTOR signaling pathway. nih.gov Paeonol not only improved the proliferation rate of osteocytes treated with dexamethasone (B1670325) but also reduced apoptosis by enhancing this cytoprotective autophagy. nih.gov
Conversely, in ovarian cancer cells, paeonol has been reported to induce cytoprotective autophagy by blocking the Akt/mTOR pathway. In studies related to hyperlipidemia, paeonol was shown to ameliorate lipid accumulation by activating the AMPK/ACC and PI3K/mTOR signaling pathways, thereby modulating autophagy. nih.gov The modulation of crosstalk between apoptotic and autophagic signaling pathways by paeonol has also been suggested as a cardioprotective mechanism during ischemia/reperfusion injury. researchgate.net
| Research Finding | Model System | Associated Pathway/Mechanism |
| Stimulation of protective autophagy | Dexamethasone-treated osteocytes | Regulation of PI3K-AKT-mTOR signaling |
| Induction of cytoprotective autophagy | Ovarian cancer cells | Blocking of the Akt/mTOR pathway |
| Amelioration of lipid accumulation | In vivo hyperlipidemia models | Activation of Nrf2 and AMPK/mTOR pathways |
| Cardioprotection via autophagy modulation | Ischemia/reperfusion injury models | Modulation of crosstalk between apoptosis and autophagy |
Interaction with MicroRNA Regulation
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression. Emerging evidence indicates that paeonol can exert its pharmacological effects by interacting with and modulating the expression of specific miRNAs.
One study demonstrated that paeonol protects vascular endothelial cells from injury induced by oxidized low-density lipoprotein (ox-LDL) by downregulating the expression of microRNA-21 (miR-21). nih.gov This downregulation of miR-21 led to an increased expression of its target, PTEN (Phosphatase and Tensin Homolog), a known tumor suppressor gene. nih.gov The study concluded that miR-21 is an important target for the protective effects of paeonol against endothelial cell injury, which is a critical event in the development of atherosclerosis. nih.gov
In another investigation, paeonol was found to attenuate the inflammatory response of endothelial cells by stimulating the expression of exosomal microRNA-223 (miR-223) from monocytes. nih.gov Paeonol increased miR-223 expression in THP-1 monocyte-derived exosomes, which were then taken up by human umbilical vein endothelial cells (HUVECs). nih.gov This led to a decrease in the expression of STAT3 and its phosphorylated form, ultimately reducing the expression of inflammatory molecules like IL-1β, IL-6, ICAM-1, and VCAM-1 in HUVECs. nih.gov
| Research Finding | Model System | MicroRNA Interaction | Outcome |
| Protection from ox-LDL-induced injury | Rat Vascular Endothelial Cells (VECs) | Downregulation of microRNA-21 (miR-21) | Increased PTEN expression, cytoprotection |
| Attenuation of inflammatory response | Human Umbilical Vein Endothelial Cells (HUVECs) & THP-1 Monocytes | Upregulation of exosomal microRNA-223 (miR-223) | Decreased STAT3 expression and inflammatory mediators |
| Suppression of malignancy | Apatinib-resistant gastric cancer cells | Upregulation of miR-665 | Downregulation of LINC00665 and MAPK1 |
Immunomodulatory Properties at the Cellular Level
Cytokine Profile Regulation (Pro-inflammatory vs. Anti-inflammatory)
Paeonol demonstrates significant immunomodulatory effects by regulating the balance between pro-inflammatory and anti-inflammatory cytokines. nih.govspandidos-publications.com Preclinical studies have consistently shown that paeonol can suppress the production and release of several key pro-inflammatory cytokines. spandidos-publications.com These include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). spandidos-publications.com
The mechanism behind this regulation often involves the inhibition of critical inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govspandidos-publications.com For instance, paeonol has been shown to inhibit the phosphorylation of IκBα and IKKβ, which are key steps in the activation of the NF-κB pathway. nih.gov By suppressing these pathways, paeonol effectively reduces the expression of genes encoding pro-inflammatory cytokines. nih.govspandidos-publications.com Concurrently, paeonol has been observed to upregulate the production of the anti-inflammatory cytokine interleukin-10 (IL-10). spandidos-publications.com
| Cytokine | Effect Observed | Model/Context | Associated Pathway |
| TNF-α, IL-1β, IL-6, IL-8 | Repressed/Decreased | Various inflammation models | Inhibition of NF-κB and MAPK pathways |
| IL-10 | Upregulated | Various inflammation models | Not specified |
| IL-4, IL-13, IL-31 | Decreased | Allergic response models | Modulation of T-helper (Th1/Th2) ratio |
Macrophage Polarization Modulation (e.g., M1 to M2 phenotype shift)
Macrophages are highly plastic immune cells that can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. Paeonol has been shown to modulate the function of macrophages by promoting a shift from the M1 to the M2 phenotype, thereby contributing to the resolution of inflammation and promoting tissue repair. spandidos-publications.com
In a study investigating lupus nephritis, paeonol was found to inhibit the polarization of macrophages towards the M1 phenotype while promoting their polarization to the M2 phenotype in vitro. nih.gov This effect was associated with the inhibition of the MAPK and NF-κB signaling pathways. nih.gov By skewing the balance towards the M2 phenotype, paeonol can help to dampen excessive inflammatory responses and facilitate healing. Research has also pointed to paeonol's ability to inhibit M1 macrophage polarization by down-regulating the miR-155/JAK1-STAT1 pathway.
| Macrophage Phenotype | Effect of Paeonol | Model System | Associated Pathway/Mechanism |
| M1 (Pro-inflammatory) | Inhibition of polarization | Raw264.7 macrophages; Peritoneal macrophages | Inhibition of MAPK and NF-κB pathways; Down-regulation of miR-155/JAK1-STAT1 |
| M2 (Anti-inflammatory) | Promotion of polarization | Raw264.7 macrophages | Inhibition of MAPK and NF-κB pathways |
Impact on Specific Immune Cells (e.g., microglial cells)
Microglia are the resident immune cells of the central nervous system (CNS). Their chronic activation can lead to neuroinflammation and the release of neurotoxic factors, contributing to the pathology of various neurodegenerative diseases. Preclinical research has highlighted the ability of paeonol to exert anti-neuroinflammatory effects by suppressing microglial activation. nih.govresearchgate.net
Studies have shown that paeonol can significantly inhibit inflammatory and oxidative mediators in microglial cells. nih.gov This is achieved through the activation of the AMPKα and GSK3α/β signaling pathways, and the inhibition of the LPS/IFN-γ-induced p38 and STAT3 signaling pathways. nih.gov In animal models, paeonol treatment has been observed to attenuate microglial activation following systemic inflammation induced by lipopolysaccharide (LPS), leading to improved motor coordination. nih.gov Furthermore, in models of cerebral ischemia, paeonol treatment significantly inhibited the increase of Iba-1-positive microglia in the ischemic core and boundary zones at both 72 hours and 28 days post-reperfusion, suggesting a role in both subacute and chronic brain injury protection.
| Cell Type | Effect of Paeonol | Model System | Associated Pathway/Mechanism |
| Microglial Cells | Inhibition of activation and neuroinflammatory responses | LPS/IFN-γ-stimulated BV-2 microglial cells; LPS-injected mice | Activation of AMPKα and GSK3α/β; Inhibition of p38 and STAT3 signaling |
| Microglial Cells | Attenuation of activation post-ischemia | Rat model of middle cerebral artery occlusion (MCAO) | Not specified |
Preclinical Efficacy Studies in Disease Models
Anti-Inflammatory and Gastrointestinal Disease Models
The therapeutic effects of paeonol (B1678282) and its related compounds have been extensively studied in various models of inflammation and gastrointestinal diseases.
Experimental Colitis Models (e.g., DSS-induced ulcerative colitis in mice/rats/piglets)
In dextran (B179266) sodium sulfate (B86663) (DSS)-induced models of ulcerative colitis, paeonol has demonstrated significant protective effects. nih.govnih.gov Studies in mice show that paeonol can improve clinical indices, relieve colonic damage, reduce levels of pro-inflammatory cytokines, and restore the integrity of the intestinal epithelial barrier. nih.gov The compound has been observed to modulate the gut microbiota, increasing the abundance of beneficial bacteria like Lactobacillus and Bacteroides. nih.gov In DSS-induced colitis models that were also colonized with Candida albicans, paeonol treatment relieved the adverse impacts of the fungus on colitis by decreasing receptor-associated local and systemic inflammation. nih.gov
Research extended to weaned piglets with DSS-induced ulcerative colitis has shown that dietary supplementation with paeonol can regulate the balance of anti-inflammatory and pro-inflammatory cytokines, improve the structure of the intestinal flora, and restore colon tissue structure and intestinal barrier function. frontiersin.orgnih.govnih.gov Specifically, paeonol supplementation was found to increase the colonic mRNA expression of tight junction proteins like zonula occludens-1 (ZO-1) and Occludin. frontiersin.orgnih.gov It also enhanced the expression of anti-inflammatory cytokines such as transforming growth factor-β (TGF-β) and interleukin-4 (IL-4). frontiersin.orgnih.gov Furthermore, treatment was associated with an increase in short-chain fatty acids like propionic acid and butyric acid in the gut. nih.gov
Acute Liver Injury Models (e.g., LPS/D-galactosamine-induced)
Paeonol has shown significant hepatoprotective effects in models of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN) in mice. nih.govsci-hub.se Pretreatment with paeonol markedly reduced the serum activities of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) and mitigated histopathological liver damage. nih.govsci-hub.se The protective mechanisms are attributed to its antioxidative, anti-inflammatory, and anti-apoptotic properties. nih.govsci-hub.sedntb.gov.ua Paeonol increased the activities of antioxidant enzymes like catalase and superoxide (B77818) dismutase while decreasing reactive oxygen species. nih.govsci-hub.se
The compound also inhibited inflammatory pathways by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). sci-hub.se Furthermore, it prevented the activation of the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways. sci-hub.se In terms of apoptosis, paeonol inhibited hepatocyte apoptosis by down-regulating the expression of caspases 3, 8, and 9, and Bax, while increasing the anti-apoptotic protein Bcl-2. nih.govsci-hub.se Similar protective effects involving the modulation of oxidative stress and inflammation have been observed in hepatic ischemia/reperfusion injury models. nih.govmdpi.com
Other Inflammation Models (e.g., arthritis, asthma, periodontitis, skin inflammation, organ injury)
The anti-inflammatory efficacy of paeonol extends to several other disease models.
Asthma: In murine models of ovalbumin (OVA)-induced allergic asthma, paeonol treatment significantly suppressed airway hyperresponsiveness. nih.gov It inhibited the total inflammatory cell and eosinophil count in bronchoalveolar lavage fluid. nih.gov Paeonol also modulated the immune response by decreasing levels of Th2 cytokines like interleukin-4 (IL-4) and interleukin-13, while enhancing the Th1 cytokine interferon-gamma (IFN-γ). nih.gov Histological analysis revealed that paeonol attenuated lung eosinophilic inflammation and mucus production. nih.gov The mechanism may involve the inhibition of the TLR4/NF-κB and MAPK signaling pathways. researchgate.netnih.gov
Periodontitis: In rat models of ligature-induced periodontitis, paeonol demonstrated a protective effect on gingival tissue inflammation and alveolar bone loss. nih.govnih.gov It significantly reduced osteoclast formation induced by LPS. nih.gov The treatment decreased the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in gingival tissues. nih.govnih.gov Paeonol was also found to alleviate oxidative stress and inhibit osteoclastogenesis by regulating the Nrf2/NF-κB/NFATc1 signaling pathway. nih.gov
Organ Injury: Paeonol has shown protective effects against ischemia/reperfusion injury in various organs. In models of myocardial ischemia/reperfusion, it reduced cardiac infarction size, decreased plasma lactate (B86563) dehydrogenase (LDH) activity, and improved cardiac function. frontiersin.org In cerebral ischemia-reperfusion models, it reduced cerebral infarction and neurological deficits. nih.gov
Table 1: Summary of Preclinical Findings in Anti-Inflammatory and Gastrointestinal Disease Models
| Disease Model | Key Findings |
|---|---|
| Experimental Colitis | Reduced clinical disease activity index.Restored colon length and tissue integrity.Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).Increased anti-inflammatory cytokines (TGF-β, IL-4).Enhanced intestinal barrier proteins (ZO-1, Occludin).Modulated gut microbiota, increasing Lactobacillus and Bacteroides. |
| Acute Liver Injury | Decreased serum ALT and AST levels.Reduced oxidative stress (decreased ROS, increased SOD).Inhibited inflammatory pathways (NF-κB, MAPK).Suppressed hepatocyte apoptosis (regulated Bax/Bcl-2 ratio, inhibited caspases). |
| Asthma | Reduced airway hyperresponsiveness.Decreased inflammatory cell infiltration (eosinophils) in lungs.Modulated cytokine balance (decreased IL-4, IL-13; increased IFN-γ).Inhibited mucus hypersecretion. |
| Periodontitis | Reduced alveolar bone loss and gingival inflammation.Inhibited osteoclast formation.Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in gingival tissue.Regulated Nrf2/NF-κB signaling. |
| Organ Ischemia/Reperfusion | Reduced infarct size in myocardial and cerebral models.Improved cardiac function and neurological scores.Inhibited apoptosis and inflammation. |
Neurodegenerative and Neurological Disease Models
The neuroprotective effects of paeonol and its derivatives have been investigated in models of Alzheimer's disease and ischemic stroke.
Alzheimer's Disease Animal Models
In a rat model of Alzheimer's disease (AD) induced by D-galactose and AlCl3, a derivative named Paeononlsilatie sodium attenuated behavioral damage and improved performance in cognitive tests like the Morris water maze. nih.govnih.gov This compound was found to increase dendritic complexity and the density of dendritic spines in hippocampal neurons. nih.gov It also reduced the production of amyloid-beta (Aβ) and inhibited the formation of rod-like structures in neurons. nih.gov
In APP/PS1 transgenic mouse models of AD, paeonol treatment significantly improved behavioral performance and alleviated the Aβ plaque burden in the brain. It also reduced neural loss, inhibited microglia activation, and decreased neuroinflammation. In a streptozotocin-induced rat model of sporadic AD, paeonol was shown to ameliorate cognitive deficits by mitigating neuroinflammation, oxidative stress, and mitochondrial dysfunction. nih.govdntb.gov.ua
Ischemic Stroke Models and Cerebral Ischemia-Reperfusion Injury
In rat models of focal cerebral ischemia-reperfusion injury, paeonol pretreatment demonstrated significant neuroprotective effects. It was shown to reduce the volume of cerebral infarction and improve neurological deficit scores. nih.govresearchgate.net The underlying mechanisms involve anti-inflammatory and antioxidative actions. nih.gov Studies have indicated that paeonol can suppress the activation of microglia and the production of the pro-inflammatory cytokine IL-1β. nih.gov Its neuroprotective effect is also mediated by the suppression of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways, which are key initiators of the post-ischemic inflammatory response. nih.gov
Table 2: Summary of Preclinical Findings in Neurodegenerative and Neurological Disease Models
| Disease Model | Key Findings |
|---|---|
| Alzheimer's Disease | Improved cognitive performance in behavioral tests (e.g., Morris water maze).Reduced amyloid-beta (Aβ) plaque burden and production of toxic Aβ oligomers.Decreased neuroinflammation and inhibited microglial activation.Protected against neural loss and preserved dendritic morphology.Attenuated oxidative stress and mitochondrial dysfunction. |
| Ischemic Stroke | Reduced cerebral infarct volume.Improved neurological deficit scores.Suppressed post-ischemic inflammation.Inhibited microglial activation and IL-1β production.Down-regulated TLR2 and TLR4 signaling pathways. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Sodium paeonol sulfonate |
| Paeonol |
| Paeononlsilatie sodium |
| Dextran sodium sulfate (DSS) |
| Lipopolysaccharide (LPS) |
| D-galactosamine (D-GalN) |
| Zonula occludens-1 (ZO-1) |
| Occludin |
| Transforming growth factor-β (TGF-β) |
| Interleukin-4 (IL-4) |
| Alanine transaminase (ALT) |
| Aspartate transaminase (AST) |
| Catalase |
| Superoxide dismutase (SOD) |
| Reactive oxygen species (ROS) |
| Inducible nitric oxide synthase (iNOS) |
| Cyclooxygenase-2 (COX-2) |
| Nuclear factor-kappa B (NF-κB) |
| Bax |
| Bcl-2 |
| Ovalbumin (OVA) |
| Interleukin-13 (IL-13) |
| Interferon-gamma (IFN-γ) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Tumor necrosis factor-alpha (TNF-α) |
| Lactate dehydrogenase (LDH) |
| D-galactose |
| Aluminum chloride (AlCl3) |
| Amyloid-beta (Aβ) |
Parkinson's Disease Models
A review of available scientific literature indicates that preclinical efficacy studies focusing specifically on this compound in established animal or cellular models of Parkinson's Disease have not been extensively reported. Research in this area has largely centered on the parent compound, paeonol, which has been investigated for its potential neuroprotective effects in models of Parkinson's Disease. nih.govnih.govnih.gov However, detailed findings related to paeonol fall outside the scope of this analysis on its sulfonate derivative.
General Neuroprotection Mechanisms
Specific investigations into the general neuroprotective mechanisms of this compound are not prominently featured in the current body of preclinical research. The neuroprotective activities and underlying mechanisms, such as anti-inflammatory and anti-apoptotic effects, have been primarily attributed to and studied in the context of paeonol. nih.govresearchgate.net Elucidation of the distinct neuroprotective pathways, if any, modulated by the sulfonation of paeonol requires further dedicated study.
Preclinical Oncology Studies
In Vitro Anticancer Activity in various Cancer Cell Lines (e.g., AGS, HT-29, HeLa, U87-MG, A549, CT26.WT, LoVo)
In Vivo Antitumor Efficacy in Xenograft and Syngeneic Models
While the in vivo antitumor efficacy of paeonol has been demonstrated in various xenograft and allograft models, specific preclinical studies on the efficacy of this compound in either xenograft or syngeneic tumor models have not been identified. nih.govresearchgate.net Therefore, the capacity of this sulfonate derivative to inhibit tumor growth in a complex in vivo environment has not been established.
Enhancement of Chemotherapeutic Sensitivity and Reversal of Resistance in Preclinical Settings
The potential for paeonol to act as a chemosensitizer or to reverse drug resistance has been a subject of preclinical investigation. frontiersin.orgresearchgate.net These studies have explored its ability to enhance the efficacy of conventional chemotherapeutic agents. At present, there is a lack of specific research data on whether this compound shares these properties or possesses the ability to modulate chemotherapeutic sensitivity and resistance in preclinical cancer models.
Antimicrobial and Antifungal Activity in Research Models
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties, particularly against plant pathogens. In one study, both paeonol and its synthesized derivative, this compound, showed notable inhibitory effects against several plant pathogenic fungi and bacteria. researchgate.net
The study reported remarkable inhibitive activity against the bacteria Xanthmonas oryzae pv. oryzicola and Pseudomonas solanacearum, as well as the fungi Phyllosticta mali and Rhizoctonia solani. researchgate.net Furthermore, both compounds were found to have an antibiotic effect against maize sheath blight, which is caused by Rhizoctonia solani. researchgate.net
The development of new derivatives to enhance efficacy is an active area of research. A recent study focused on the synthesis of aminoguanidine (B1677879) derivatives of paeonol sulfonate to evaluate their anti-oomycete and anti-fungal activities, indicating continued interest in modifying this compound for improved antimicrobial applications. dntb.gov.ua
Below is a summary of the observed antimicrobial and antifungal activities of this compound.
| Target Pathogen | Pathogen Type | Observed Effect |
| Xanthmonas oryzae pv. oryzicola | Bacterium | Remarkable Inhibitive Effect researchgate.net |
| Pseudomonas solanacearum | Bacterium | Remarkable Inhibitive Effect researchgate.net |
| Phyllosticta mali | Fungus | Remarkable Inhibitive Effect researchgate.net |
| Rhizoctonia solani | Fungus | Remarkable Inhibitive Effect researchgate.net |
| Maize Sheath Blight | Fungal Disease | Antibiotic Effect researchgate.net |
Inhibition of Plant Pathogens
This compound, a synthetic derivative of paeonol, has demonstrated significant inhibitory effects against various plant pathogenic fungi and bacteria. In laboratory studies, both paeonol and its sulfonated form showed remarkable antibiotic activity against several pathogens known to cause significant crop damage.
Research has identified that this compound effectively inhibits the growth of the following plant pathogens:
Xanthomonas oryzae pv. oryzicola : A bacterium causing bacterial leaf streak in rice.
Pseudomonas solanacearum : A bacterium responsible for bacterial wilt in a wide range of plants.
Phyllosticta mali : A fungus that causes leaf spot disease in apple trees.
Rhizoctonia solani : A soil-borne fungus that causes diseases such as sheath blight in maize and rice.
An antibiotic experiment confirmed that both paeonol and this compound possess an antibiotic effect on maize sheath blight, which is caused by Rhizoctonia solani.
Modulation of Gut Microbiota in Disease Models (e.g., Candida albicans-associated dysbiosis)
Studies in this section were conducted using paeonol, the parent compound of this compound.
Paeonol has been shown to alleviate symptoms in mouse models of ulcerative colitis (UC), a condition linked to intestinal dysbiosis involving the fungus Candida albicans. nih.govnih.gov Research indicates that C. albicans can be a significant stimulator in the development of UC, and suppressing its growth may contribute to ameliorating the disease. nih.gov
In a murine model where colitis was induced by dextran sodium sulfate (DSS) and exacerbated by C. albicans colonization, treatment with paeonol relieved the adverse impacts. nih.gov This therapeutic effect was associated with a reduction in the burden of C. albicans and a decrease in local and systemic inflammation. nih.gov The mechanism appears to involve the Dectin-1/NF-κB pathway, along with TLR2 and TLR4. nih.gov
Further studies have shown that paeonol can restore imbalances in the gut microbiota. mdpi.com In DSS-induced UC mice, paeonol treatment increased the abundance of beneficial bacteria like Lactobacillus and Bacteroides while reducing potentially pathogenic bacteria. mdpi.comnih.gov It also helps restore the integrity of the intestinal epithelial barrier. mdpi.comnih.gov By improving the intestinal microenvironment and promoting the production of short-chain fatty acids (SCFAs), paeonol demonstrates a capacity to modulate the gut microbiota and alleviate colitis. nih.gov
Other Preclinical Therapeutic Potential
Cardioprotective Effects in Animal Models
While this compound is applied in the preparation of drugs for cardiovascular diseases, the detailed mechanistic studies cited here were conducted using its parent compound, paeonol.
Paeonol has demonstrated significant cardioprotective effects in various animal models of heart disease, including myocardial infarction (MI) and diabetic cardiomyopathy. nih.govnih.gov Its protective mechanisms are multifaceted, primarily involving the inhibition of oxidative stress, inflammation, and apoptosis. nih.govmdpi.com
In a mouse model of MI, paeonol was found to improve cardiac function and remodeling by mitigating oxidative stress and mitochondrial dysfunction. nih.gov It achieved this by reducing the expression of NOX2, a key enzyme in the production of reactive oxygen species (ROS). nih.gov Studies on isoproterenol-induced myocardial injury in rats also revealed that paeonol's protective effects are linked to the activation of the Nrf2 signaling pathway, which enhances the body's antioxidant defense system, and the regulation of apoptosis-related proteins like Bax, Bcl-2, and Caspase-3. mdpi.comfrontiersin.org
In models of diabetic cardiomyopathy, paeonol administration improved cardiac function, inhibited myocardial hypertrophy, and reduced interstitial fibrosis. nih.gov These benefits are associated with its ability to promote mitochondrial fusion and reduce cardiomyocyte apoptosis. nih.govmdpi.com
Anti-diabetic Effects in Animal Models
The studies in this section were conducted using paeonol, the parent compound of this compound.
Paeonol has shown therapeutic potential in managing diabetes and its complications in various preclinical animal models. frontiersin.orgnih.gov Research in streptozotocin (B1681764) (STZ)-induced diabetic rats has demonstrated that paeonol can effectively lower plasma glucose levels. frontiersin.org
One of the key mechanisms of its anti-diabetic effect is the inhibition of glucose uptake in the intestine. nih.gov Furthermore, paeonol treatment has been found to improve oral glucose tolerance in neonatal STZ-induced diabetic rats. nih.gov
Beyond blood glucose control, paeonol addresses diabetic complications. In a model of diabetic retinopathy, paeonol treatment not only decreased plasma glucose but also significantly reduced levels of lactate dehydrogenase, aldose reductase, and sorbitol dehydrogenase, enzymes involved in the polyol pathway which contributes to diabetic complications. frontiersin.org It also mitigated oxidative stress in the eye and reduced retinal thickness. frontiersin.org In diabetic rats with ulcers, paeonol was shown to accelerate skin wound healing by promoting a shift in macrophage polarization towards an anti-inflammatory M2 phenotype, which aids in tissue repair. nih.gov
Effects on Endothelial Cells and Vascular Function
The studies in this section were conducted using paeonol, the parent compound of this compound.
Paeonol exerts significant protective effects on endothelial cells and vascular function, which are crucial in preventing and treating atherosclerotic cardiovascular disease. mdpi.comfrontiersin.org Its mechanisms include promoting the repair of the endothelium, reducing inflammation, and inhibiting processes that lead to vascular damage. nih.govfrontiersin.org
In a murine model of carotid artery injury, paeonol treatment was shown to promote reendothelialization—the regrowth of the endothelial layer. nih.gov It achieved this by enhancing the proliferation and migration of endothelial cells through the activation of the c-Myc/VEGFR2 signaling pathway. nih.gov
Paeonol also protects endothelial cells from inflammatory injury. frontiersin.org It can reduce the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in the atherosclerotic process. frontiersin.org This effect is partly mediated by its ability to regulate microRNAs within exosomes, small vesicles involved in cell-to-cell communication. frontiersin.org Furthermore, paeonol helps preserve endothelial function by inhibiting endoplasmic reticulum (ER) stress and oxidative stress, thereby improving the bioavailability of nitric oxide (NO), a key molecule for vasodilation and vascular health. mdpi.comfrontiersin.org
Preclinical Pharmacokinetic and Pharmacodynamic Profiling
Relationship between Preclinical Pharmacokinetics and Pharmacological Effects of Sodium Paeonol (B1678282) Sulfonate
The direct preclinical pharmacokinetic and pharmacodynamic data for sodium paeonol sulfonate are not extensively available in the public domain. However, a comprehensive understanding can be built by examining the well-documented profile of its parent compound, paeonol, and considering the chemical modifications inherent in its sulfonation. The conversion of paeonol to this compound primarily increases its water solubility, a factor that can significantly influence its absorption, distribution, metabolism, and excretion (ADME), and consequently, its therapeutic effects. echemi.com
The pharmacological actions of paeonol are multifaceted, including anti-inflammatory, anti-tumor, and neuroprotective properties. nih.gov A critical aspect of understanding its efficacy is linking its concentration in the body over time with the intensity and duration of these effects. Although paeonol exhibits rapid clearance in preclinical models, its significant pharmacological and therapeutic effects suggest a more complex relationship, possibly involving its metabolites. nih.govnih.gov
Studies on paeonol reveal that it is rapidly absorbed and widely distributed to various tissues, including the heart, liver, kidney, and spleen, and it is capable of crossing the blood-brain barrier. nih.govnih.gov However, its concentration in the brain tends to decrease rapidly. nih.gov The therapeutic efficacy of paeonol in conditions like ulcerative colitis has been correlated with its concentration in target tissues. For instance, specialized delivery systems that increase the concentration of paeonol in the colon have been shown to enhance its anti-inflammatory effects in that specific location. tandfonline.com
The following table summarizes the preclinical pharmacokinetic parameters of paeonol after oral administration in rats, which serves as a baseline for understanding the potential behavior of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to peak concentration) | ~0.18 - 0.19 h | frontiersin.org |
| T1/2 (Half-life) | ~0.68 h | frontiersin.org |
| Oral Bioavailability | Approximately 16% | frontiersin.org |
The relationship between the tissue distribution of paeonol and its pharmacological effects is evident in various preclinical models. For example, its distribution to the brain, albeit transient, is consistent with its observed neuroprotective effects. biomolther.org Similarly, its accumulation in the liver and kidneys aligns with its role in mitigating hepatotoxicity and nephrotoxicity. nih.govnih.gov
The formulation of paeonol has been shown to significantly impact its pharmacokinetic-pharmacodynamic relationship. For instance, liposomal formulations of paeonol have demonstrated a 2.78-fold increase in the area under the curve (AUC) and a 2.56-fold increase in peak plasma concentration (Cmax) compared to a paeonol suspension. nih.gov This enhanced bioavailability is associated with a more pronounced and sustained therapeutic effect. nih.gov
The following interactive table presents data on the tissue distribution of paeonol in rats at different time points after oral administration, which can be correlated with the onset and duration of its pharmacological effects in specific organs.
| Tissue | Concentration at 10 min (ng/g) | Concentration at 30 min (ng/g) | Reference |
|---|---|---|---|
| Liver | 3460.00 ± 1830.82 | - | nih.gov |
| Kidney | - | - | nih.gov |
| Heart | - | - | nih.gov |
| Brain | - | - | nih.gov |
The sulfonation of paeonol to form this compound is expected to alter its pharmacokinetic profile. Increased water solubility generally leads to faster dissolution and potentially more rapid and complete absorption. echemi.com A study on a similar compound, paeoniflorin, and its sulfonated derivative, paeoniflorin-6'-O-benzene sulfonate, revealed that the sulfonated form had improved absorption, lower clearance, a longer mean residence time, and higher bioavailability. nih.gov It is plausible that this compound would exhibit similar pharmacokinetic advantages over paeonol. These alterations would, in turn, influence its pharmacodynamics, potentially leading to a faster onset of action, higher peak therapeutic effects, and a different duration of action.
Preclinical Toxicological Assessments
In Silico Toxicity Prediction
No in silico toxicology prediction studies specifically for Sodium paeonol (B1678282) sulfonate were identified. Computational toxicology assessments, which predict potential toxicities based on chemical structure, have been conducted for paeonol but not for its sulfonate derivative. nih.govbohrium.com
Acute Oral Toxicity Studies in Animal Models
There are no published acute oral toxicity studies for Sodium paeonol sulfonate in any animal models. Consequently, data regarding the median lethal dose (LD50) or signs of acute toxicity for this specific compound are not available.
Repeated Dose Oral Toxicity Studies in Animal Models
A review of the literature found no evidence of sub-acute, sub-chronic, or chronic repeated dose oral toxicity studies for this compound. Such studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Histopathological Evaluations of Organs
Without animal toxicity studies, no histopathological data on the effects of this compound on vital organs (such as the liver, kidneys, heart, lungs, and spleen) are available.
Hematological and Biochemical Parameters in Animal Models
The impact of this compound administration on hematological and biochemical markers in animal models has not been documented. Research into potential effects on blood cell counts, liver enzymes, kidney function tests, and other clinical chemistry parameters is absent from the literature.
Maximally Tolerated Dose Determination in Preclinical Species
The maximally tolerated dose (MTD) for this compound has not been established in any preclinical species. This value, which is the highest dose of a drug or treatment that does not cause unacceptable side effects, is a critical component of preclinical safety assessment that remains undetermined for this compound.
Structure Activity Relationship Sar Studies for Sodium Paeonol Sulfonate and Its Derivatives
Influence of Sulfonation on Pharmacological Activity and Physicochemical Properties
The addition of a sulfonate group to the paeonol (B1678282) molecule, creating sodium paeonol sulfonate, significantly alters its characteristics. This chemical modification is primarily aimed at improving the compound's physicochemical profile, which in turn can enhance its pharmacological performance.
The primary impact of sulfonation is a substantial increase in water solubility. echemi.com Paeonol itself is described as being only very slightly soluble in water. frontiersin.org One study determined the solubility of paeonol in various phosphate (B84403) buffer solutions to be in the range of 284.06–598.23 μg/mL. nih.gov The conversion to a sodium sulfonate salt introduces a highly polar, ionized group, which greatly improves its solubility in aqueous solutions. echemi.com This enhanced water solubility can lead to better therapeutic effects, as it can improve the formulation of the drug for administration. echemi.com
While paeonol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, the sulfonation process is intended to produce a form of the compound with a more favorable profile for pharmaceutical development. nih.govresearchgate.netfrontiersin.org The improved solubility of this compound is a key factor in achieving this goal. echemi.com
Table 1: Comparison of Physicochemical Properties
| Property | Paeonol | This compound |
|---|---|---|
| Chemical Formula | C₉H₁₀O₃ | C₉H₉NaO₆S nih.gov |
| Molecular Weight | 166.17 g/mol frontiersin.org | 268.22 g/mol nih.gov |
| Water Solubility | Very slightly soluble; 284.06–598.23 µg/mL in phosphate buffer frontiersin.orgnih.gov | Greatly enhanced water solubility echemi.com |
Impact of Derivatization on Target Binding and Efficacy
Beyond sulfonation, the derivatization of paeonol has been extensively explored to enhance its potency and target specificity. By modifying different parts of the paeonol scaffold, researchers have developed new compounds with significantly improved efficacy in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases.
Anti-inflammatory Derivatives: A study focused on creating paeonol etherized aryl urea (B33335) derivatives (PEUs) for anti-inflammatory purposes yielded 33 novel compounds. nih.gov The research found that the incorporation of halogens on the benzene (B151609) ring and the substitution of the phenolic hydroxyl hydrogen with an aryl urea group were beneficial for enhancing anti-inflammatory activity. nih.gov Notably, derivative b16 demonstrated a potent anti-inflammatory effect at a concentration of 2.5 μM, which was equivalent to the potency of the parent paeonol at 20 μM. nih.govresearchgate.net In another study, a series of paeonol derivatives were designed to target T-LAK-cell-originated protein kinase (TOPK) for skin inflammation, with compound B12 showing the best results with an IC50 value of 2.14 μM. tandfonline.comfigshare.com
Anti-tumor Derivatives: Derivatization has also been applied to improve the anti-tumor activity of paeonol. A series of derivatives were synthesized through simple acylation and etherification. researchgate.net The results indicated that the 4-methoxy group is synergistic for anti-tumor activity, and the ketone carbonyl side chain is an essential functional group. Compound 2d from this series exhibited stronger antiproliferative activities than paeonol against HeLa and MCF-7 cancer cell lines, with IC50 values of 2.67 and 4.74 µM, respectively. researchgate.net
Derivatives for Alzheimer's Disease: To develop multifunctional agents for Alzheimer's disease, a series of paeonol derivatives (5a–5d ) were synthesized. nih.gov These compounds were evaluated for their antioxidant and acetylcholinesterase (AChE) inhibitory effects. All the synthesized derivatives showed significantly greater DPPH radical scavenging activity compared to paeonol. For instance, derivative 5b had an IC50 of 0.61 µM for AChE inhibition, demonstrating potent activity for this therapeutic target. nih.gov
Table 2: Efficacy of Paeonol Derivatives Compared to Parent Compound
| Compound | Therapeutic Area | Activity Metric (IC50) | Improvement vs. Paeonol |
|---|---|---|---|
| Paeonol | Anti-inflammation | Effective at 20 µM nih.gov | Baseline |
| Derivative b16 | Anti-inflammation | Effective at 2.5 µM nih.gov | ~8-fold increase in potency |
| Derivative B12 | Anti-inflammation (TOPK inhibitor) | 2.14 µM tandfonline.com | Data for direct comparison not available |
| Paeonol | Anti-tumor (HeLa) | Higher IC50 than derivative researchgate.net | Baseline |
| Derivative 2d | Anti-tumor (HeLa) | 2.67 µM researchgate.net | Stronger activity than paeonol |
| Paeonol | Antioxidant (DPPH Scavenging) | 309.67 µM nih.gov | Baseline |
| Derivative 5a | Antioxidant (DPPH Scavenging) | 142.79 µM nih.gov | >2-fold increase in activity |
| Derivative 5b | AChE Inhibition | 0.61 µM nih.gov | Paeonol not tested for this target |
Molecular Docking and Computational Approaches in SAR
Molecular docking and other computational methods are powerful tools used to predict and analyze the interaction between a ligand (like this compound or its derivatives) and its biological target at a molecular level. nih.gov These approaches provide insights into the binding modes and affinities of compounds, helping to rationalize observed SAR data and guide the design of more potent molecules.
For paeonol derivatives, molecular docking has been successfully used to explain their enhanced biological activity. For example, in the study of paeonol etherized aryl urea derivatives, molecular docking results showed that the highly active compound b16 had a stronger binding ability to the TLR4 protein than the parent paeonol. nih.gov This stronger interaction at the target site provides a molecular basis for its enhanced anti-inflammatory effect observed in cellular assays.
Computational studies have also been employed to explore the general anti-inflammatory mechanism of paeonol. By integrating information from multiple databases and using molecular docking, researchers have verified the interaction between paeonol and key anti-inflammatory target proteins. nih.gov These analyses identified matrix metalloproteinase-9 (MMP9) as a target with one of the highest binding affinities to paeonol, suggesting it is an important target for paeonol's therapeutic action. nih.govresearchgate.net Such computational verifications provide theoretical support for the results obtained from network pharmacology and experimental studies, offering a clearer picture of the compound's mechanism of action. nih.gov
Formulation and Delivery System Research for Enhanced Preclinical Application
Strategies to Improve Solubility and Bioavailability (e.g., Liposomes, SMEDDS)
Sodium paeonol (B1678282) sulfonate is a sulfonated derivative of paeonol, a chemical modification that significantly increases the compound's water solubility. echemi.com This improved solubility is advantageous for developing aqueous formulations. However, enhancing oral bioavailability often requires more advanced strategies that improve absorption and protect the compound from rapid metabolism. nih.govresearchgate.net Preclinical studies on the parent compound, paeonol, have explored various nanotechnology-based delivery systems, including liposomes and self-microemulsifying drug delivery systems (SMEDDS), to address these issues. nih.govtandfonline.com
Liposomes: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov This technology has been applied to paeonol to improve its solubility, stability, and bioavailability. nih.govmdpi.com In one study, paeonol-loaded liposomes were prepared using a thin-film dispersion-ultrasonic method. Pharmacokinetic studies in rats demonstrated that the area under the curve (AUC₀-t) of the paeonol-liposome formulation was 2.78 times higher than that of a paeonol suspension, indicating significantly improved absorption. nih.gov Further investigation using in-situ single-pass intestinal perfusion showed that the liposomal formulation enhanced the apparent permeability coefficient (Papp) in the duodenum, jejunum, ileum, and colon. nih.gov
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. tandfonline.com This system is particularly suitable for lipophilic drugs like paeonol. A paeonol-loaded SMEDDS (Pae-SMEDDS) was developed to enhance its solubility and stability for oral delivery. tandfonline.com The formulation consisted of an oil phase, a surfactant, and a co-surfactant, which, upon dilution, forms microemulsion droplets that facilitate drug dissolution and absorption. tandfonline.comnih.gov This approach has been shown to be effective in preclinical models for improving the therapeutic efficacy of paeonol. tandfonline.comnih.gov
| Delivery System | Key Findings (for Paeonol) | Preclinical Model | Reference |
|---|---|---|---|
| Liposomes | AUC₀-t was 2.78 times higher compared to paeonol suspension, indicating significantly improved bioavailability. | Rats (Pharmacokinetic study) | nih.gov |
| Liposomes | Increased apparent permeability coefficient (Papp) in all segments of the intestine (duodenum, jejunum, ileum, colon). | Rats (In-situ intestinal perfusion) | nih.gov |
| SMEDDS | Formulation improved the solubility and stability of paeonol. | In vitro studies | tandfonline.com |
| SMEDDS | When incorporated into colon-specific capsules, it demonstrated enhanced anti-inflammatory effects in a colitis model compared to unformulated paeonol. | Rats (Ulcerative colitis model) | tandfonline.comnih.gov |
Development of Targeted Delivery Systems for Preclinical Models (e.g., Colon-Specific Capsules)
Targeted drug delivery aims to concentrate a therapeutic agent in a specific part of the body, thereby increasing its efficacy and reducing systemic side effects. For paeonol, colon-specific delivery systems have been developed in preclinical models to treat localized diseases like ulcerative colitis (UC). tandfonline.com
The rationale for colon-targeted delivery is to deliver the drug directly to the site of inflammation while minimizing absorption in the upper gastrointestinal tract. tandfonline.com One successful approach involved encapsulating a paeonol-loaded self-microemulsifying drug delivery system (Pae-SMEDDS) into colon-targeted capsules. tandfonline.comnih.gov These capsules are designed to remain intact in the stomach and small intestine and release their payload only upon reaching the colon.
In a preclinical study using a rat model of ulcerative colitis, the Pae-SMEDDS-loaded colon-specific capsules (Pae-SME-CSC) were evaluated. The results showed that this targeted system had good colon-targeting properties both in vitro and in vivo. nih.gov Efficacy evaluation demonstrated that the Pae-SME-CSC group showed significantly better anti-UC effects compared to a group receiving a higher dose of unformulated paeonol. nih.gov This indicates that the targeted delivery system not only concentrated the drug at the inflamed site but also enhanced its therapeutic action, allowing for a potential dose reduction. tandfonline.comnih.gov Another study developed a negatively charged paeonol emulsion that specifically adhered to positively charged inflamed colonic tissues through electrostatic interactions, achieving effective targeted delivery and therapeutic effects in a UC model. nih.gov
| Targeted System | Mechanism/Design | Key Findings | Preclinical Model | Reference |
|---|---|---|---|---|
| Pae-SMEDDS in Colon-Specific Capsules (Pae-SME-CSC) | Capsule designed to release drug load in the colon environment. | Demonstrated good colon-targeting properties in vivo. Showed better anti-inflammatory effects in UC at a lower dose compared to a higher dose of unformulated paeonol. | Rats (Ulcerative colitis model) | tandfonline.comnih.gov |
| Negatively Charged Paeonol Emulsion | Electrostatic interaction causes adherence to positively charged inflamed colonic tissue. | Specifically adhered to inflamed tissues, enabling targeted delivery and showing excellent efficacy in alleviating colitis. | Mice (Ulcerative colitis model) | nih.gov |
Prodrug Design and Evaluation in Preclinical Contexts
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or lack of specificity. mdpi.com
In the context of sodium paeonol sulfonate, the sulfonation of paeonol can be viewed as a type of derivatization to improve a key physicochemical property—water solubility. echemi.com While not a classic prodrug that relies on enzymatic cleavage to release the active parent compound, it is a chemical modification designed to enhance its pharmaceutical characteristics. General research into sulfonate-based prodrugs has explored linkers that can be cleaved under specific biological conditions to release a parent drug. elsevierpure.comresearchgate.net
Beyond sulfonation, other derivatives of paeonol have been synthesized and evaluated in preclinical settings to create novel compounds with improved activity. In one study, a series of paeonol derivatives were designed and synthesized to find a lead compound with higher anti-inflammatory activity than paeonol itself. nih.gov The anti-inflammatory activities were screened in vitro using RAW 264.7 macrophages and in vivo in a rat model of adjuvant-induced arthritis. One derivative, compound 11a , demonstrated significantly higher inhibitory activity against nitric oxide (NO) production compared to paeonol and showed a potent therapeutic effect in the arthritis model. nih.gov Such studies highlight how modifying the core structure of paeonol can lead to compounds with enhanced therapeutic potential, a central goal of prodrug and derivative design. nih.govduke.edu
| Compound/Strategy | Modification/Design Rationale | Preclinical Evaluation Findings | Preclinical Model | Reference |
|---|---|---|---|---|
| This compound | Sulfonation of paeonol to increase water solubility. | Greatly enhances water solubility, allowing for sterile aqueous solution formulations. | Pharmaceutical formulation | echemi.com |
| Paeonol Derivative (Compound 11a) | Synthesis of a series of derivatives to improve anti-inflammatory activity. | Showed 96.32% inhibitory activity on NO production at 20 μM (vs. 14.74% for paeonol). Demonstrated obvious therapeutic effect against adjuvant-induced arthritis. | RAW 264.7 macrophages (in vitro); Rats (arthritis model) | nih.gov |
| General Sulfonate Prodrug Strategy | Use of a self-immolative γ-aminopropylsulfonate linker to release an active drug. | The sulfonate prodrug was stable under physiological conditions and released the active drug only after enzyme-mediated hydrolysis. | In vitro enzyme assays | elsevierpure.com |
Interactions with Biological Systems and Other Compounds Preclinical
Synergistic Effects with Other Research Agents in Disease Models
Preclinical studies have primarily investigated the synergistic potential of paeonol (B1678282), demonstrating its ability to enhance the efficacy of conventional chemotherapeutic agents in various cancer models. When used in combination, paeonol has been shown to augment the anti-tumor activities of drugs like 5-fluorouracil (B62378) (5-FU) and cisplatin (B142131).
In models of esophageal cancer, the combination of paeonol and cisplatin resulted in a significant synergistic growth-inhibitory effect on cancer cell lines. This enhanced effect was linked to a greater induction of apoptosis compared to treatment with either agent alone. The mechanism appeared to involve the modulation of apoptosis-related proteins, specifically a decrease in the Bcl-2/Bax ratio and a more significant activation of caspase-3 in the combination group.
Similarly, a synergistic effect has been observed when paeonol is combined with 5-FU. Research involving PEGylated liposome-mediated delivery systems for paeonol noted a significant synergistic anti-tumor effect with low concentrations of 5-FU. While some studies indicate that paeonol exhibits potent proliferation inhibition with 5-FU within certain concentration ranges, this synergistic effect may not increase at higher concentrations. This suggests a complex interaction that may be dose-dependent. These findings highlight the potential of paeonol as an adjuvant agent in cancer therapy, capable of enhancing the cytotoxic effects of established chemotherapy drugs.
Modulating Effects on Enzyme Activities (e.g., H+-ATPase)
Direct research on sodium paeonol sulfonate (SPS) has revealed its capacity to modulate the activity of key enzymes. A notable example is its effect on H+-ATPase in the root system of Paeonia suffruticosa seedlings, particularly under conditions of environmental stress.
In one study, copper (Cu) stress was shown to inhibit the activity of H+-ATPase in the plasma membrane and tonoplast of root cells. However, the application of exogenous this compound was found to have a mitigative effect on this copper-induced injury. The research indicated that while high concentrations of copper inhibit enzyme activity, the addition of SPS can enhance H+-ATPase activity. Specifically, in complex treatments involving 10 μmol·L-1 of copper, the addition of SPS at concentrations of 0.1, 0.2, and 0.5 μmol·L-1 progressively enhanced H+-ATPase activity. researchgate.net Furthermore, under non-stress conditions, treatment with SPS alone at various concentrations was also observed to gradually enhance H+-ATPase activity. researchgate.net
Studies on the parent compound, paeonol, have shown it modulates other enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Paeonol has been found to inhibit the expression of these pro-inflammatory enzymes in various preclinical models.
Impact on Cellular Signaling Crosstalk
Paeonol has been extensively studied for its ability to modulate the complex and interconnected network of cellular signaling pathways. Its therapeutic potential in various disease models is often attributed to its intervention at critical nodes of signaling crosstalk, thereby influencing processes like inflammation, apoptosis, autophagy, and cell proliferation.
A significant area of research is the interplay between apoptosis and autophagy. In preclinical models of myocardial ischemia/reperfusion injury, paeonol's cardioprotective effects are linked to its ability to mediate the crosstalk between these two pathways. frontiersin.org It has been shown to increase the Bcl-2/Bax ratio, a key indicator of apoptosis inhibition, while also increasing the Bcl-2/Beclin-1 ratio, suggesting an influence on the interaction between apoptosis and autophagy. frontiersin.org By upregulating Bcl-2, paeonol appears to simultaneously inhibit apoptosis and prevent autophagic cell death. frontiersin.org
Paeonol also disrupts the crosstalk between key inflammatory signaling pathways, such as STAT3 and NF-κB, which are often co-activated in cancer and inflammatory diseases. frontiersin.orgnih.gov In non-small-cell lung cancer cells, paeonol was found to inhibit the phosphorylation and nuclear translocation of STAT3 induced by IL-6. frontiersin.org Concurrently, it inhibited TNF-α-induced activation and transcriptional activity of NF-κB. frontiersin.org This dual inhibition suggests that paeonol can block the positive feedback loops that often exist between these pathways, leading to a more comprehensive suppression of the inflammatory tumor microenvironment. frontiersin.orgnih.gov
Furthermore, paeonol modulates signaling pathways that regulate cellular senescence and fibrosis. In vascular smooth muscle cells, paeonol was found to activate the SIRT1/P53/TRF2 pathway, which plays a role in preventing cellular senescence and telomere damage. mdpi.com In other models, paeonol has been shown to inhibit the TGF-β1/Smad signaling pathway, a central regulator of fibrosis and the epithelial-mesenchymal transition (EMT) involved in cancer metastasis. frontiersin.org This broad influence across multiple interconnected pathways underscores its multi-target nature in preclinical settings. frontiersin.orgnih.govnih.gov
Emerging Research Areas and Future Directions for Sodium Paeonol Sulfonate
Unexplored Molecular and Cellular Pathways
While the parent compound, paeonol (B1678282), is known to modulate several key signaling pathways, the precise molecular targets of sodium paeonol sulfonate remain largely uncharacterized. Research has shown that paeonol can influence inflammatory processes by inhibiting pathways such as nuclear factor-κB (NF-κB), signal transducer and activator of transcription 3 (STAT3), and mitogen-activated protein kinase (MAPK). frontiersin.orgnih.govnih.gov Furthermore, paeonol has been found to interact with pathways involved in cell survival and fibrosis, such as the PI3K/Akt and SMAD2/3 signaling cascades. nih.govnih.gov
A primary future research goal is to determine how the addition of the sulfonate moiety affects these interactions. It is crucial to investigate whether this compound acts on the same pathways as paeonol but with different potency or if it engages entirely new molecular targets. For instance, its altered polarity could influence its ability to cross cellular membranes and interact with intracellular proteins. Future studies should employ proteomic and transcriptomic approaches to build a comprehensive map of the cellular pathways modulated by this compound, moving beyond the pathways established for its parent compound.
Table 1: Selected Signaling Pathways Modulated by Paeonol and Areas for Future Investigation for this compound
| Pathway | Known Effect of Paeonol | Future Research Direction for this compound | Potential Therapeutic Relevance |
|---|---|---|---|
| NF-κB Signaling | Inhibition of activation, reducing pro-inflammatory cytokine production. nih.govcfmot.de | Quantify and compare the inhibitory potency against paeonol; investigate effects on different NF-κB subunits. | Inflammatory diseases, cancer. |
| MAPK Signaling (ERK, p38, JNK) | Modulation of phosphorylation, affecting cell proliferation and inflammation. nih.govspandidos-publications.com | Assess differential effects on specific MAPK family members. | Cancer, neurodegenerative diseases. |
| STAT3 Signaling | Inhibition of phosphorylation, disrupting tumor cell growth and invasion. frontiersin.orgnih.gov | Investigate direct binding affinity and impact on STAT3 dimerization and nuclear translocation. | Cancer, autoimmune disorders. |
| SIRT1/P53 Signaling | Activation of SIRT1, leading to inhibition of vascular smooth muscle cell senescence. mdpi.com | Explore if the sulfonate group enhances interaction with SIRT1 and its potential in age-related diseases. | Atherosclerosis, metabolic disorders. |
Investigations into Epigenetic Modifications
Epigenetic regulation, including histone acetylation and DNA methylation, plays a critical role in gene expression and the development of various diseases. nih.govplos.org The inhibition of histone deacetylases (HDACs), enzymes that are typically associated with transcriptional repression, has emerged as a promising strategy in cancer therapy. mdpi.com Research has indicated that paeonol can influence epigenetic mechanisms, specifically by upregulating the expression of HDAC3 in lipopolysaccharide-induced inflammatory models. sigmaaldrich.com This finding suggests that the paeonol scaffold could be a valuable starting point for developing novel epigenetic modulators.
Future investigations into this compound should focus on its potential to modulate a broader range of epigenetic targets. It is essential to screen its activity against the various classes of HDACs to determine its selectivity and potency. nih.gov Furthermore, exploring its impact on other epigenetic mechanisms, such as DNA methylation and the activity of histone acetyltransferases (HATs), could reveal novel therapeutic applications. nih.gov Understanding these interactions is a critical step toward harnessing this compound for diseases driven by epigenetic dysregulation.
Role in Microbiome Modulation beyond Anti-Fungal Effects
The gut microbiome is a complex ecosystem that profoundly influences host health and disease. While paeonol is known to possess anti-fungal properties, particularly against Candida albicans, emerging evidence suggests its effects on the microbiome are far more extensive. nih.gov Studies in mouse models of ulcerative colitis have shown that paeonol can beneficially modulate the gut bacteriome by restoring the balance of key genera such as Akkermansia, Lactobacillus, and Bacteroides, while reducing potentially pathogenic bacteria. mdpi.com
A significant future research avenue is to explore how this compound modulates the gut microbiome. Its increased water solubility could alter its distribution and availability throughout the gastrointestinal tract, potentially leading to different effects compared to paeonol. Research should investigate its impact on the composition and function of the gut microbiota, not just in the context of fungal infections but also in metabolic and inflammatory conditions. biorxiv.orgmdpi.com Such studies could position this compound as a potential prebiotic or a therapeutic agent for managing dysbiosis-related diseases.
Advanced Computational Modeling and In Silico Screening
Computational modeling and in silico screening are powerful tools for accelerating drug discovery by predicting molecular interactions and guiding the design of new compounds. While these methods have not been extensively applied to this compound, they represent a promising area for future research. The development of paeonol derivatives has often relied on traditional synthesis and screening, but computational approaches can streamline this process. tandfonline.comnih.gov
Future in silico studies should focus on several key areas. Molecular docking simulations can be used to predict the binding affinity of this compound to known protein targets of paeonol, helping to explain any differences in biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to guide the synthesis of new analogs with improved properties. Furthermore, molecular dynamics simulations can provide insights into the stability of the compound-target complex, offering a deeper understanding of its mechanism of action at an atomic level.
Table 2: Potential In Silico Studies for this compound
| Computational Method | Objective | Potential Target(s) | Expected Outcome |
|---|---|---|---|
| Molecular Docking | Predict and compare the binding affinity of this compound versus paeonol. | NF-κB, STAT3, HDAC3, SIRT1 | Hypothesis generation for differential biological activity and target engagement. |
| Molecular Dynamics Simulation | Analyze the stability and conformational changes of the compound-protein complex over time. | High-affinity targets identified through docking. | Understanding of the mechanism of interaction and binding stability. |
| QSAR Modeling | Identify key structural features required for biological activity to guide analog design. | Not applicable (uses compound library data). | A predictive model to prioritize the synthesis of novel, more potent analogs. |
| Pharmacophore Modeling | Identify the 3D arrangement of essential features for biological activity. | Not applicable (uses active compound data). | A virtual screening tool to identify new scaffolds with similar activity. |
Development of Novel Analogs with Improved Potency and Specificity
The chemical structure of paeonol provides a versatile scaffold for the synthesis of novel derivatives with enhanced therapeutic properties. researchgate.net Research has already demonstrated that modifications to the paeonol molecule, such as the creation of sulfonate, ester, or Schiff base derivatives, can significantly increase its biological activity. tandfonline.comtandfonline.comnih.gov For example, certain synthesized paeonol derivatives have shown superior anti-inflammatory or anti-oomycete activity compared to the parent compound. nih.govnih.govnih.gov
This compound itself is a first-generation analog. A key future direction is to use it as a starting point for the development of second-generation analogs. By retaining the sulfonate group to ensure favorable solubility, medicinal chemists can systematically modify other positions on the aromatic ring or the acetyl group. The goal of these efforts would be to create new chemical entities with improved potency, greater target specificity, and a more favorable pharmacological profile. This iterative process of design, synthesis, and biological evaluation is crucial for translating the therapeutic potential of the paeonol scaffold into clinical candidates.
Multimodal Therapeutic Approaches in Preclinical Settings
The complexity of many diseases, such as cancer and chronic inflammatory conditions, often necessitates combination therapy. A multimodal approach, which involves using therapeutic agents with different mechanisms of action, can lead to synergistic effects and overcome drug resistance. Paeonol has been shown to work synergistically with conventional anti-fungal and anti-inflammatory drugs and may help protect against the toxicity of other medications. nih.gov
This opens up an important avenue of research for this compound. Future preclinical studies should be designed to evaluate its efficacy in combination with established therapeutic agents. For instance, its anti-inflammatory properties could be leveraged to enhance the efficacy of chemotherapy in cancer models or to complement the action of antibiotics in severe infections. cfmot.de Investigating these multimodal approaches in well-defined preclinical settings will be essential to determine the optimal therapeutic contexts for this compound and to pave the way for its potential clinical application as part of a combination regimen.
Conclusion: Advancing the Scientific Understanding of Sodium Paeonol Sulfonate
Summary of Current Preclinical Discoveries
The bulk of current preclinical knowledge on sodium paeonol (B1678282) sulfonate centers on its neuroprotective effects, as demonstrated in a rat model of Alzheimer's disease induced by D-galactose and aluminum chloride. nih.gov In this model, administration of sodium paeonol sulfonate led to a range of positive outcomes, suggesting a multi-faceted mechanism of action. nih.gov
Neurobehavioral and Cellular Effects: Treatment with the compound attenuated behavioral damage, as observed in open field, elevated plus maze, and Morris water maze tests. nih.gov At the cellular level, it was found to increase the complexity of dendrites and the density of dendritic spines in the hippocampus, changes that are closely correlated with behavioral improvements. nih.gov Furthermore, this compound treatment reduced the production of amyloid-beta (Aβ) and inhibited the formation of rod-like structures in hippocampal neurons. nih.gov
Molecular Mechanisms: The compound's mechanism appears to involve the modulation of key cellular signaling pathways. nih.govpatsnap.com It has been shown to influence the phosphorylation and redistribution of cofilin1, a protein involved in actin dynamics crucial for synaptic plasticity. nih.gov Additionally, it inhibited the expression of RAC1/CDC42, which was elevated in the disease model. nih.gov The therapeutic effects are also attributed to potent anti-inflammatory and antioxidant properties. patsnap.com One of the primary pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway; by inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines. patsnap.com Its antioxidant action involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase. patsnap.com
Table 1: Summary of Preclinical Findings for this compound in an Alzheimer's Disease Rat Model
| Category | Finding | Model System | Reference |
|---|---|---|---|
| Behavioral Outcomes | Attenuated behavioral damages | D-galactose and AlCl3-induced rats | nih.gov |
| Neuronal Morphology | Increased dendritic complexity and spine density in the hippocampus | D-galactose and AlCl3-induced rats | nih.gov |
| Pathology | Reduced production of Amyloid-beta (Aβ) | D-galactose and AlCl3-induced rats | nih.gov |
| Molecular Targets | Affected phosphorylation and redistribution of cofilin1 | D-galactose and AlCl3-induced rats | nih.gov |
| Molecular Targets | Inhibited the expression of RAC1/CDC42 | D-galactose and AlCl3-induced rats | nih.gov |
Significance of this compound in Biomedical Research
The significance of this compound in the biomedical field is primarily linked to its potential as a novel therapeutic agent for neurodegenerative conditions like Alzheimer's disease. nih.gov Cognitive impairments in Alzheimer's are understood to be more closely correlated with synaptic loss than with the burden of amyloid deposits alone. nih.gov The preclinical evidence that this compound can positively influence dendritic morphology—the physical substrate of synaptic connections—is therefore highly significant. nih.gov
By demonstrating an ability to not only reduce Aβ production but also to protect and enhance the structural complexity of neurons, the compound addresses a critical aspect of Alzheimer's pathology that is not targeted by many other therapies. nih.gov Its role in modulating pathways like cofilin1 and RAC1/CDC42 suggests a mechanism that could preserve synaptic integrity and function, offering a potential route to mitigate the cognitive decline characteristic of the disease. nih.gov The compound's anti-inflammatory and antioxidant actions further underscore its potential as a multi-target therapeutic for complex diseases where inflammation and oxidative stress are key contributing factors. patsnap.com
Unaddressed Research Questions and Perspectives for Future Inquiry
Despite these promising initial findings, the scientific understanding of this compound is still in its infancy, and numerous research questions remain unanswered. The current preclinical data is derived from a single, specific animal model of Alzheimer's disease. nih.gov
Key unaddressed questions include:
Replicability and Generalizability: Can the neuroprotective findings be replicated in other preclinical models of Alzheimer's disease, such as transgenic mouse models? Would the compound show efficacy in models of other neurodegenerative diseases where synaptic dysfunction is a feature? eurekalert.orgnih.gov
Mechanism of Action: What are the precise molecular interactions through which this compound inhibits Aβ production and modulates cofilin1 and RAC1/CDC42 activity? A deeper understanding of its engagement with the NF-κB pathway and its antioxidant mechanisms is also needed. patsnap.com
Pharmacokinetics and Bioavailability: What is the pharmacokinetic profile of this compound? How well does it cross the blood-brain barrier, and what are its primary metabolites?
Long-term Efficacy and Safety: The current studies focus on relatively short-term administration. nih.gov Long-term studies are necessary to establish sustained efficacy and a comprehensive safety profile.
Therapeutic Window: What is the optimal therapeutic window for administration? Would it be more effective as a preventive agent or as a treatment for established pathology?
Future research should focus on addressing these gaps. Comprehensive studies involving different animal models, in-depth molecular pathway analysis, and full pharmacokinetic and toxicological workups are essential next steps. Given that a this compound injection has been approved in China for other clinical uses, such as pain and inflammation, there is a clear and compelling rationale for rigorously expanding its preclinical evaluation to validate its potential as a disease-modifying therapy for neurodegenerative disorders. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
